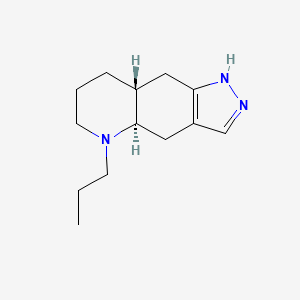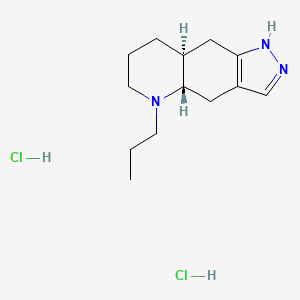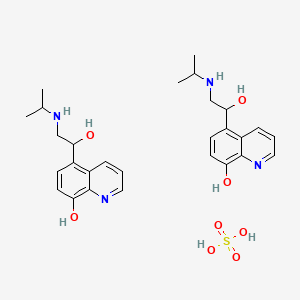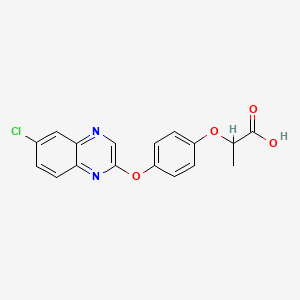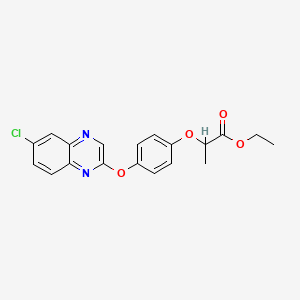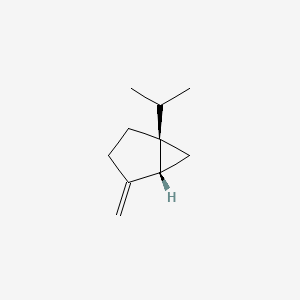
SABINEN
Übersicht
Beschreibung
Sabinen ist ein natürlich vorkommendes bicyclisches Monoterpen mit der chemischen Formel C10H16. Es findet sich in verschiedenen ätherischen Ölen, darunter die von schwarzem Pfeffer, Muskatnuss und Norwegischer Fichte. This compound ist bekannt für seinen charakteristischen würzigen und holzigen Duft, was es zu einem wertvollen Bestandteil in der Aromen- und Duftstoffindustrie macht. Darüber hinaus hat es sich als vielversprechend in pharmazeutischen und Biokraftstoffanwendungen erwiesen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sabinene, also known as 4(10)-Thujene or 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane, is a naturally occurring bicyclic monoterpene . It is found in a variety of plants and is used in flavorings, perfume additives, fine chemicals, and advanced biofuels .
Target of Action
The primary target of sabinene is the enzyme sabinene synthase (SabS) . SabS catalyzes the committed step for sabinene biosynthesis through a polycyclization reaction .
Mode of Action
Sabinene interacts with its target, SabS, to undergo a polycyclization reaction. This reaction is the key step in the biosynthesis of sabinene .
Biochemical Pathways
Sabinene is produced through a biosynthetic pathway involving the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . This pathway combines the geranyl pyrophosphate (GPP) and sabinene synthase genes . Researchers have identified this general synthetic pathway of sabinene from simple intermediate metabolites .
Pharmacokinetics
It is known that sabinene can be produced by microbial fermentation , suggesting that it could be metabolized by certain microorganisms.
Result of Action
The result of sabinene’s action is the production of the sabinene molecule itself. This molecule has various applications, including use in flavorings, perfume additives, fine chemicals, and advanced biofuels . It also possesses anti-fungal and anti-inflammatory activities .
Action Environment
The action of sabinene can be influenced by environmental factors. For instance, the production of sabinene can be enhanced by optimizing the culture medium and process conditions during microbial fermentation . Furthermore, sabinene can be used as a green solvent in the synthesis of thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation .
Biochemische Analyse
Biochemical Properties
Sabinene is biosynthesized from the common terpenoid precursor, geranyl pyrophosphate (GPP) that undergoes polycyclization catalyzed by sabinene synthase (SabS) . The enzymes involved in the biosynthesis of sabinene include those from the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway . These enzymes interact with GPP and sabinene synthase genes to produce sabinene .
Cellular Effects
It has been suggested that sabinene may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of sabinene involves its biosynthesis from GPP that undergoes polycyclization catalyzed by sabinene synthase . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that sabinene may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of sabinene vary with different dosages in animal models .
Metabolic Pathways
Sabinene is involved in the metabolic pathways that include the MEP or MVA pathway . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sabinene may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
It has been suggested that sabinene may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sabinen kann sowohl durch chemische als auch durch mikrobielle Methoden synthetisiert werden. Die chemische Synthese beinhaltet die Cyclisierung von Geranylpyrophosphat (GPP), die von Sabinensynthase katalysiert wird. Dieser Prozess umfasst die Ionisierung und Isomerisierung von GPP zur Bildung von 3R-Linalylpyrophosphat, gefolgt von weiterer Ionisierung und Cyclisierung zur Herstellung von this compound .
Die mikrobielle Synthese ist ein weiterer vielversprechender Weg. Forscher haben Stämme von Escherichia coli und Saccharomyces cerevisiae gentechnisch verändert, um this compound zu produzieren, indem sie die notwendigen biosynthetischen Pfade einführten. Diese Methode beinhaltet die Verwendung des Methylerythritol-4-phosphat (MEP)- oder des heterologen Mevalonat (MVA)-Wegs, kombiniert mit Genen, die GPP und Sabinensynthase kodieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound steckt noch in den Kinderschuhen. Die mikrobielle Fermentation hat sich als vielversprechend für die großtechnische Produktion erwiesen. Durch die Optimierung von Kulturmedien und Prozessbedingungen haben Forscher mit gentechnisch veränderten mikrobiellen Stämmen erhebliche Ausbeuten an this compound erzielt. Diese Methode bietet einen nachhaltigen und umweltfreundlichen Ansatz zur Sabinenproduktion .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sabinen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Ozonolyse und Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: this compound reagiert unter atmosphärischen Bedingungen mit Hydroxylradikalen (OH) und Ozon (O3).
Ozonolyse: Diese Reaktion findet in der Gasphase statt und führt zur Bildung von sekundären organischen Aerosolen. .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus der Oxidation und Ozonolyse von this compound gebildet werden, sind Aceton, Formaldehyd und Sabinaketon .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird in der organischen Synthese als grünes Lösungsmittel verwendet.
Industrie: this compound wird in der Aromen- und Duftstoffindustrie aufgrund seines charakteristischen Aromas verwendet. .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Bei der mikrobiellen Synthese katalysiert Sabinensynthase die Ionisierung und Isomerisierung von GPP zur Bildung von 3R-Linalylpyrophosphat, gefolgt von weiterer Ionisierung und Cyclisierung zur Herstellung von this compound . In biologischen Systemen übt this compound seine Wirkungen durch die Regulation von reaktiven Sauerstoffspezies (ROS)-vermittelten MAPK/MuRF-1-Signalwegen aus, die an der Muskelschwund beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Sabinen gehört zu einer größeren Klasse von Verbindungen, die als Monoterpene bekannt sind. Ähnliche Verbindungen umfassen:
Limonen: Limonen, das in Zitrusölen vorkommt, hat eine ähnliche Struktur, unterscheidet sich aber in seinem Aroma und seinen Anwendungen.
Pinen: Pinen, das in Kiefern Harz vorkommt, ist ein weiteres bicyclisches Monoterpen mit unterschiedlichen chemischen Eigenschaften und Verwendungen.
3-Caren: 3-Caren, das in Terpentin vorkommt, weist strukturelle Ähnlichkeiten mit this compound auf, hat aber unterschiedliche industrielle Anwendungen
This compound ist aufgrund seiner kompakten Struktur, hohen Dichte und hohen Verbrennungswärme ein vielversprechender Kandidat für fortschrittliche Biokraftstoffe .
Eigenschaften
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-41-5 | |
| Record name | Sabinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SABINENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thuj-4(10)-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)
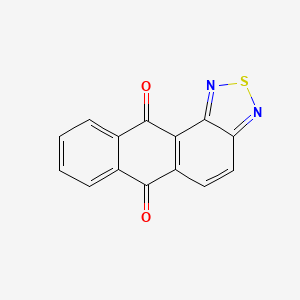
![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)


